molecular formula C18H27N3O2 B1503503 N-cyclohexyl-2-nitro-4-(piperidin-1-ylmethyl)aniline CAS No. 509094-05-7

N-cyclohexyl-2-nitro-4-(piperidin-1-ylmethyl)aniline

Cat. No. B1503503
M. Wt: 317.4 g/mol
InChI Key: FSGIOMSEKKVQIA-UHFFFAOYSA-N
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Patent
US08293923B2

Procedure details

1-(4-Fluoro-3-nitro-benzyl)-piperidine—TFA salt (2.69 g, 0.00764 mol), cyclohexanamine (3.87 mL, 0.0339 mol) and N,N-Diisopropylethylamine (6.00 mL, 0.0344 mol) were dissolved in N,N-dimethylformamide (8.00 mL, 0.103 mol). The mixture was apportioned into four vials and each was microwaved at 300 watts, 130° C. for 7 minutes. The combined reaction mixtures were diluted with ethyl acetate, washed with 5% citric acid, saturated sodium chloride, dried over sodium sulfate and concentrated to give 3.40 g of the title compound as the citrate salt.
Name
1-(4-Fluoro-3-nitro-benzyl)-piperidine—TFA salt
Quantity
2.69 g
Type
reactant
Reaction Step One
Quantity
3.87 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
OC(C(F)(F)F)=O.F[C:9]1[CH:21]=[CH:20][C:12]([CH2:13][N:14]2[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]2)=[CH:11][C:10]=1[N+:22]([O-:24])=[O:23].[CH:25]1([NH2:31])[CH2:30][CH2:29][CH2:28][CH2:27][CH2:26]1.C(N(CC)C(C)C)(C)C.CN(C)C=O>C(OCC)(=O)C>[CH:25]1([NH:31][C:9]2[CH:21]=[CH:20][C:12]([CH2:13][N:14]3[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]3)=[CH:11][C:10]=2[N+:22]([O-:24])=[O:23])[CH2:30][CH2:29][CH2:28][CH2:27][CH2:26]1 |f:0.1|

Inputs

Step One
Name
1-(4-Fluoro-3-nitro-benzyl)-piperidine—TFA salt
Quantity
2.69 g
Type
reactant
Smiles
OC(=O)C(F)(F)F.FC1=C(C=C(CN2CCCCC2)C=C1)[N+](=O)[O-]
Name
Quantity
3.87 mL
Type
reactant
Smiles
C1(CCCCC1)N
Name
Quantity
6 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
8 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
each was microwaved at 300 watts, 130° C. for 7 minutes
Duration
7 min
CUSTOM
Type
CUSTOM
Details
The combined reaction mixtures
WASH
Type
WASH
Details
washed with 5% citric acid, saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)NC1=C(C=C(C=C1)CN1CCCCC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: CALCULATEDPERCENTYIELD 140.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.